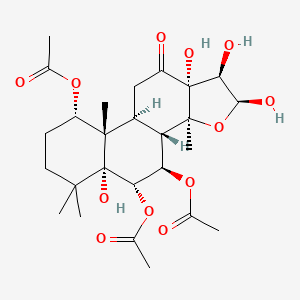

Minaxin C

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,3aS,3bS,4R,5S,5aR,9S,9aS,9bS,11aR)-4,5-diacetyloxy-1,2,5a,11a-tetrahydroxy-3a,6,6,9a-tetramethyl-11-oxo-1,2,3b,4,5,7,8,9,9b,10-decahydronaphtho[1,2-g][1]benzofuran-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O12/c1-11(27)35-16-8-9-22(4,5)26(34)20(37-13(3)29)18(36-12(2)28)17-14(23(16,26)6)10-15(30)25(33)19(31)21(32)38-24(17,25)7/h14,16-21,31-34H,8-10H2,1-7H3/t14-,16-,17-,18+,19-,20-,21-,23-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMSKYVSYSPQIL-IFANGNRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC(=O)C4(C(C(OC4(C3C(C2OC(=O)C)OC(=O)C)C)O)O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC(=O)[C@]4([C@H]([C@H](O[C@]4([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)C)O)O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Minocycline as a Neuroprotective Agent: A Technical Guide for Drug Development

Introduction

Minocycline, a second-generation, semi-synthetic tetracycline antibiotic, has garnered significant attention for its neuroprotective properties, independent of its antimicrobial activity.[1][2][3][4] Its high lipophilicity allows it to effectively cross the blood-brain barrier, a critical feature for any centrally acting therapeutic agent.[1][3][4][5] Decades of use as an antibiotic have established a well-documented safety profile, making it an attractive candidate for repurposing in neurological disorders.[1][5][6] Preclinical research has demonstrated its efficacy in a wide array of animal models for acute injuries like ischemic stroke and traumatic brain injury, as well as chronic neurodegenerative diseases, including Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis.[1][2][3][4][6]

This technical guide provides a comprehensive overview of the research into minocycline as a neuroprotective agent, focusing on its mechanisms of action, preclinical and clinical data, and key experimental methodologies. It is intended for researchers, scientists, and drug development professionals exploring new therapeutic avenues for debilitating neurological conditions.

Core Mechanisms of Neuroprotection

Minocycline's neuroprotective effects are pleiotropic, stemming from its ability to modulate multiple pathological cascades initiated by a neurological insult. The primary mechanisms include anti-inflammatory, anti-apoptotic, and antioxidant actions, as well as the inhibition of matrix metalloproteinases (MMPs).[6][7][8][9]

Anti-Inflammatory Effects: Inhibition of Microglial Activation

A hallmark of minocycline's neuroprotective action is its potent inhibition of microglial activation.[7][8][10][11] In response to injury, microglia, the resident immune cells of the central nervous system (CNS), become activated and release a barrage of pro-inflammatory cytokines and cytotoxic factors. Minocycline intervenes in this process by:

-

Suppressing Pro-inflammatory Mediators: It reduces the production and release of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][7]

-

Inhibiting Inflammatory Enzymes: Minocycline inhibits the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce nitric oxide and prostaglandins, respectively, contributing to neuroinflammation and neuronal damage.[7][12]

-

Modulating Signaling Pathways: Evidence suggests that minocycline's anti-inflammatory effects are mediated, in part, by inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway, a key regulator of immune cell function and inflammatory responses.[2][6][12]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical contributor to neuronal loss in both acute and chronic neurological disorders.[6][13] Minocycline has been shown to interfere with apoptosis through multiple actions on both caspase-dependent and caspase-independent pathways.[7][14][15]

-

Mitochondrial Stabilization: Minocycline helps to stabilize the mitochondrial membrane, preventing the release of key pro-apoptotic factors into the cytoplasm.[3][14] This includes:

-

Cytochrome c: Its release is a critical step in forming the apoptosome and activating caspase-9.[4][13][14]

-

Smac/Diablo: This protein antagonizes inhibitors of apoptosis proteins (IAPs).[14]

-

Apoptosis-Inducing Factor (AIF): AIF translocates to the nucleus to induce DNA fragmentation in a caspase-independent manner.[14][15]

-

-

Caspase Inhibition: It directly inhibits the expression and activity of effector caspases, such as caspase-1 and caspase-3, which are the final executioners of the apoptotic cascade.[4][7][12][14]

-

Modulation of Bcl-2 Family Proteins: Minocycline can suppress the upregulation of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2.[13][16][17]

-

Inhibition of p53: In some models, minocycline has been shown to reduce the upregulation of the p53 tumor suppressor protein, which can trigger apoptosis in response to cellular stress.[7][13]

Other Neuroprotective Mechanisms

-

Antioxidant Properties: Minocycline possesses direct radical-scavenging activity, helping to neutralize reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage following an injury.[1][11][18]

-

Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that can degrade the extracellular matrix and contribute to the breakdown of the blood-brain barrier (BBB) after injury.[5][6][7] Minocycline is a known inhibitor of MMPs, particularly MMP-9, which may help maintain BBB integrity and reduce secondary injury.[9]

Preclinical Evidence in Disease Models

Minocycline has been extensively tested in a variety of animal models of neurological disorders, demonstrating a broad spectrum of neuroprotective effects.

Ischemic Stroke

In models of focal cerebral ischemia, typically induced by middle cerebral artery occlusion (MCAO), minocycline has been shown to be highly effective.[6][7]

| Parameter | Effect of Minocycline | Model(s) | Reference(s) |

| Infarct Volume | Significantly reduced | MCAO (rat, mouse) | [7][16] |

| Neurological Deficit | Improved functional outcomes | MCAO (rat, mouse) | [7][9] |

| Microglial Activation | Suppressed | Global and focal ischemia | [3][4][7] |

| Apoptotic Cell Death | Reduced TUNEL-positive cells | MCAO | [7][16] |

| Therapeutic Window | Effective even when given hours post-insult | MCAO | [4][6] |

A study in a mouse MCAO model found that a low dose of minocycline significantly reduced infarct volume to 80.1 ± 41.7 mm³ compared to 138.5 ± 48.8 mm³ in vehicle-treated animals.[16]

Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI)

Minocycline has shown promise in models of acute trauma to the CNS.[8][19]

| Parameter | Effect of Minocycline | Model(s) | Reference(s) |

| Tissue Damage | Reduced lesion volume/neuronal loss | TBI, SCI (rodent) | [6][20] |

| Functional Recovery | Improved motor and cognitive outcomes | TBI, SCI (rodent) | [6][19][21] |

| Microglial Activation | Attenuated | TBI | [19][22] |

| Caspase-1 Activation | Reduced | TBI | [20] |

| Axonal Damage | Reduced (measured by neurofilament light) | TBI (in some contexts) | [22] |

In a rat model of mild blast-induced TBI, acute treatment with minocycline (50 mg/kg) for four days mitigated inflammatory responses and normalized neurobehavioral deficits in anxiety and spatial memory.[21]

Neurodegenerative Diseases

The anti-inflammatory and anti-apoptotic properties of minocycline make it a candidate for chronic neurodegenerative conditions. However, results have been more varied than in acute injury models.

| Disease Model | Key Findings with Minocycline | Reference(s) |

| Parkinson's Disease | Protected against MPTP-induced dopaminergic neurodegeneration; blocked microglial activation. | [1][23][24] |

| Huntington's Disease | Delayed motor alterations; inhibited caspase-1 and -3 expression. | [1][12][14][25] |

| Amyotrophic Lateral Sclerosis (ALS) | Delayed disease progression and mortality in SOD1 mutant mouse models. | [14][25] |

| Alzheimer's Disease | Suppressed microglial activation and astrogliosis; improved behavioral performance in some models. | [1][26][27] |

Clinical Trials in Humans

The promising preclinical data led to several clinical trials of minocycline in human neurological diseases. The results have been mixed, highlighting the challenges of translating findings from animal models to human patients.[1][28]

| Condition | Study Phase / Design | Dosage | Key Outcomes | Reference(s) |

| Acute Ischemic Stroke | Phase II, Pilot | 200 mg/day | Trend towards improved functional outcomes (modified Rankin Scale). | [7] |

| Traumatic Brain Injury | Dose-escalation safety | Up to 800mg loading, 400mg BID | Safe at high doses; trend towards improved Disability Rating Scale (DRS) scores at higher dose. | [20] |

| Multiple Sclerosis | Pilot | 200 mg/day | Reduced number of gadolinium-enhancing lesions on MRI. | [6] |

| Huntington's Disease | Tolerability Study | 100-200 mg/day | Well-tolerated, but no effect on UHDRS scores over 8 weeks. | [29] |

| Amyotrophic Lateral Sclerosis (ALS) | Phase III | 400 mg/day (oral) | Worsened or did not benefit patients. | [30] |

| Parkinson's Disease | - | - | Varied results in different studies. | [1] |

A key takeaway from clinical studies is the importance of dose, timing, and disease context. For instance, while high-dose oral minocycline failed in an ALS trial, it showed safety and potential benefit in acute TBI and stroke.[20][30] One study in patients with moderate-to-severe TBI found that minocycline reduced chronic microglial activation but was associated with an increase in a marker of neurodegeneration, suggesting that in the chronic phase, microglial activity may be reparative.[22]

Experimental Protocols & Methodologies

A variety of standardized in vitro and in vivo models have been used to elucidate the neuroprotective mechanisms of minocycline.

Common In Vivo Models

-

Focal Cerebral Ischemia (MCAO): A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 60-90 minutes), followed by reperfusion. Minocycline or vehicle is typically administered intraperitoneally (i.p.) or intravenously (i.v.) at various time points before or after the ischemic insult.

-

Traumatic Brain Injury (Controlled Cortical Impact - CCI): A pneumatic or electromagnetic piston is used to produce a direct, measurable impact on the exposed dura of an anesthetized animal. This model allows for precise control over injury severity.

-

Parkinson's Disease (MPTP Model): Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[31]

-

Neuropathic Pain (Spinal Nerve Ligation - SNL): The L5 spinal nerve is tightly ligated, inducing mechanical allodynia. Minocycline (e.g., 30 mg/kg, i.p.) can be administered daily to assess its effect on pain development and microglial activation in the spinal cord.[32]

Common In Vitro Assays

-

Oxygen-Glucose Deprivation (OGD): Primary neuronal or mixed glial-neuronal cultures are placed in a glucose-free medium and an anoxic chamber to simulate ischemic conditions. Cell viability is often assessed using ATP assays or Trypan blue exclusion.[16]

-

Glutamate Excitotoxicity: Cultures are exposed to high concentrations of glutamate (e.g., 500 µM) to induce excitotoxic neuronal death. Neuroprotection by minocycline is quantified by measuring lactate dehydrogenase (LDH) release into the culture medium.[12]

-

Immunocytochemistry/Immunohistochemistry: Used to visualize and quantify markers of cellular processes, such as OX-42 for activated microglia, TUNEL for apoptotic cells, or specific antibodies for proteins like caspase-3, Bcl-2, and p38 MAPK.[16][32]

Challenges and Future Directions

Despite extensive preclinical support, the clinical translation of minocycline for neuroprotection has been challenging. Key considerations for future research and development include:

-

Dose and Route of Administration: The optimal dose and delivery route are critical. Intravenous administration may be superior for acute injuries to achieve rapid, high CNS concentrations, whereas oral routes were used in chronic trials that failed.[30][33] High doses may also be toxic to astrocytes.[16]

-

Therapeutic Window: While minocycline has a relatively wide therapeutic window in animal models, its efficacy is still time-dependent.[6] Defining the optimal window for different human conditions is crucial.

-

Disease-Specific Effects: The failure in the ALS trial suggests that minocycline's effects are highly context-dependent.[30] Its role may differ in acute versus chronic conditions and in diseases with different underlying pathologies. The observation that inhibiting chronic microglial activation may be detrimental in TBI underscores this complexity.[22]

-

Combination Therapies: Given its multiple mechanisms of action, minocycline could be a valuable component of a combination therapy, potentially acting synergistically with other neuroprotective or restorative agents.[8]

Conclusion

Minocycline is a pleiotropic drug that robustly demonstrates neuroprotective effects in a multitude of preclinical models of neurological disease. Its ability to simultaneously inhibit inflammation, apoptosis, and oxidative stress makes it a compelling candidate for CNS disorders. However, mixed clinical trial results highlight the complexities of translating these findings to humans. Future success in harnessing the therapeutic potential of minocycline will require a more nuanced approach, focusing on optimizing dose, timing, and route of administration for specific pathological contexts, and potentially exploring its use as part of a multi-target combination therapy. The wealth of existing research provides a solid foundation for designing more targeted and effective clinical studies.

References

- 1. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minocycline as a neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minocycline as a potential therapeutic agent in neurodegenerative disorders characterised by protein misfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minocycline and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The potential of minocycline for neuroprotection in human neurologic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of minocycline on focal cerebral ischemia injury: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treating Traumatic Brain Injury with Minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Minocycline Development for Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minocycline attenuates microglia activation and blocks the long-term epileptogenic effects of early-life seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Minocycline, a Tetracycline Derivative, Is Neuroprotective against Excitotoxicity by Inhibiting Activation and Proliferation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. pnas.org [pnas.org]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Therapeutic targets and limits of minocycline neuroprotection in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. tandfonline.com [tandfonline.com]

- 21. Frontiers | Acute Minocycline Treatment Mitigates the Symptoms of Mild Blast-Induced Traumatic Brain Injury [frontiersin.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Minocycline: neuroprotective mechanisms in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

- 25. Clinical potential of minocycline for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of Pro-Inflammatory Microglia with Minocycline Improves Cognitive and Sleep-Wake Dysfunction Under Respiratory Stress in a Sporadic Model for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Ameliorating Alzheimer’s-like Pathology by Minocycline via Inhibiting Cdk5/p25 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Long‐Term Minocycline Treatment Exhibits Enhanced Therapeutic Effects on Ischemic Stroke by Suppressing Inflammatory Phenotype of Microglia Through the EMB/MCT4/STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. psychiatrictimes.com [psychiatrictimes.com]

- 30. Improving Outcomes of Neuroprotection by Minocycline: Guides from Cell Culture and Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Minocycline attenuates microglial activation but fails to mitigate striatal dopaminergic neurotoxicity: role of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Minocycline treatment inhibits microglial activation and alters spinal levels of endocannabinoids in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Optimal delivery of minocycline to the brain: implication for human studies of acute neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Minocycline's Dual Role in Neuroinflammation: A Technical Guide to its Effects on Microglial Activation and Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minocycline, a second-generation tetracycline antibiotic, has garnered significant attention for its non-antibiotic properties, particularly its potent anti-inflammatory and neuroprotective effects. This technical guide delves into the core mechanisms by which minocycline modulates microglial activation, a key process in the inflammatory cascade associated with numerous neurodegenerative diseases. We will explore its impact on critical signaling pathways, the release of inflammatory mediators, and its influence on neuronal survival. This document provides a comprehensive overview of the quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the underlying molecular interactions to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. In a healthy state, they contribute to synaptic pruning, debris clearance, and neuronal support. However, in response to injury or pathological stimuli, microglia become activated, a state characterized by morphological changes, proliferation, and the release of a plethora of signaling molecules. While acute microglial activation is a crucial component of the brain's defense and repair mechanisms, chronic activation can become detrimental, contributing to a persistent neuroinflammatory environment that drives neurodegeneration.

Minocycline has emerged as a promising therapeutic agent due to its ability to readily cross the blood-brain barrier and exert direct inhibitory effects on microglial activation.[1][2] Its neuroprotective properties have been demonstrated in various experimental models of neurodegenerative disorders, including Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease.[3][4] This guide will provide a detailed examination of the molecular underpinnings of minocycline's action on microglia and its subsequent impact on neurodegeneration.

Quantitative Data on Minocycline's Effects

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of minocycline in modulating microglial activation and neuroinflammation.

Table 1: Effect of Minocycline on Microglial Activation Markers

| Model System | Treatment | Marker | Result | Reference |

| Rat model of spinal cord injury | Minocycline (45 mg/kg) | Iba1+ cell count | Reduced number of Iba-1 positive cells in the dentate gyrus. | [5] |

| Mouse model of TBI with delayed hypoxemia | Minocycline (90 mg/kg) | CD45lowCD11b+ (microglia) | Reduction in the total number of microglia. | [6] |

| Mouse model of TBI with delayed hypoxemia | Minocycline (90 mg/kg) | MHCII expressing microglia | Reduction in the number of microglia expressing MHCII. | [6] |

| Transgenic mouse model of cerebral microvascular amyloid | Minocycline | Activated microglia numbers | Significant reduction in the numbers of activated microglial cells. | [7] |

| Sepsis-induced neuroinflammation in mice | Minocycline (12.5, 25, 50 mg/kg) | Iba1+ microglia | Dose-dependently mitigated sepsis-induced brain inflammation. | [8] |

| Staphylococcus aureus-induced neuroinflammation in mice | Minocycline (50 mg/kg) | Iba1-labeled microglia | Significantly decreased the number of Iba1-labeled microglia. | [9] |

Table 2: Minocycline's Impact on Inflammatory Mediators

| Model System | Treatment | Mediator | Result | Reference |

| Glioma-conditioned medium (GCM) treated microglia | Minocycline | MMP-9 mRNA | Attenuated the 17-fold increase in MMP-9 mRNA induced by GCM. | [10] |

| Subarachnoid hemorrhage (SAH) mouse model | Minocycline | MMP-9 gene expression | Suppressed SAH-induced MMP-9 overexpression. | [11] |

| Subarachnoid hemorrhage (SAH) mouse model | Minocycline | TIMP1 gene expression | Upregulated TIMP1 expression by more than threefold. | [11] |

| Transgenic mouse model of cerebral microvascular amyloid | Minocycline | IL-6 levels | Significant decrease in IL-6 levels. | [7] |

| Cerebral ischemia/reperfusion rat model | Minocycline (50 mg/kg) | IL-1β and TNF-α expression | Significantly downregulated IL-1β and TNF-α expression. | [12] |

Table 3: Neuroprotective Effects of Minocycline

| Model System | Treatment | Outcome | Result | Reference |

| Mouse model of TBI with delayed hypoxemia | Minocycline (90 mg/kg) | Hippocampal neuronal loss | Reduction in neuronal loss in the CA3 region of the hippocampus. | [6] |

| Zitter mutant rat (model of age-dependent dopaminergic cell death) | Chronic minocycline | Dopaminergic cell death | Attenuated mutation-induced dopaminergic cell death in the substantia nigra. | [13] |

| Mouse model of depression (CSDS) | Minocycline | Synaptic loss | Reversed synaptic loss. | [14] |

| Rat model of traumatic brain injury | Minocycline (10 mg/kg, oral) | MMP-9 levels | Reduced MMP-9 levels. | [15] |

Key Signaling Pathways Modulated by Minocycline

Minocycline exerts its inhibitory effects on microglial activation by targeting several key intracellular signaling pathways. A primary mechanism is the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway.[16][17]

Inhibition of the p38 MAPK Pathway

Activation of p38 MAPK in microglia is a critical step in the production of pro-inflammatory cytokines and other neurotoxic factors.[17] Minocycline has been shown to directly inhibit the phosphorylation and activation of p38 MAPK.[16][18] This inhibition prevents the downstream activation of transcription factors responsible for the expression of genes encoding inflammatory mediators.

Caption: Minocycline inhibits the p38 MAPK pathway in microglia.

Regulation of Matrix Metalloproteinases (MMPs)

Minocycline has been shown to modulate the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes involved in extracellular matrix degradation.[10][19] In the context of neuroinflammation, MMP-9 is particularly important as its upregulation by activated microglia can contribute to blood-brain barrier breakdown and neuronal damage. Minocycline can attenuate the induction of MMP-9 expression in microglia, partly through its inhibition of the p38 MAPK pathway.[10]

Caption: Minocycline inhibits glioma-induced MMP-9 expression in microglia.

Modulation of Microglial Phagocytosis

The role of minocycline in regulating microglial phagocytosis is complex and appears to be context-dependent. In some pathological conditions, such as depression models, minocycline can reduce the abnormal phagocytosis of synapses by activated microglia, thereby preserving synaptic integrity.[14][20] However, in the context of Alzheimer's disease, some studies suggest that minocycline does not interfere with the beneficial phagocytosis of amyloid-beta fibrils by microglia.[21] This differential effect highlights the nuanced immunomodulatory properties of minocycline.

Effects on Mitochondrial Function

Minocycline has also been shown to exert neuroprotective effects by targeting mitochondrial dysfunction.[22][23] It can inhibit the mitochondrial permeability transition pore, thereby preventing the release of pro-apoptotic factors like cytochrome c.[22] By preserving mitochondrial integrity and function, minocycline can reduce oxidative stress and inhibit apoptotic cell death pathways in neurons.[23][24]

Caption: Minocycline's protective effect on mitochondrial function.

Experimental Protocols

This section provides an overview of common experimental methodologies used in the cited research to investigate the effects of minocycline.

In Vivo Animal Models

-

Induction of Neuroinflammation:

-

Lipopolysaccharide (LPS) Injection: Intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of LPS is a common method to induce a systemic or central inflammatory response, leading to microglial activation.

-

Traumatic Brain Injury (TBI): Models such as controlled cortical impact (CCI) are used to mimic TBI and study the subsequent neuroinflammatory cascade.[6]

-

Ischemia/Reperfusion: The middle cerebral artery occlusion (MCAO) model is frequently used to simulate ischemic stroke and investigate post-ischemic inflammation.[12]

-

-

Minocycline Administration:

-

Minocycline hydrochloride is typically dissolved in sterile saline or phosphate-buffered saline (PBS).

-

Administration is often via intraperitoneal (i.p.) injection at doses ranging from 10 to 90 mg/kg, once or twice daily.[6][12][15] Oral administration in drinking water is also used for chronic studies.[19]

-

-

Behavioral Assessments:

-

Cognitive function can be assessed using tests like the Morris water maze or Y-maze.[5]

-

Motor function can be evaluated using rotarod tests or open-field activity.

-

-

Histological and Molecular Analysis:

-

Immunohistochemistry (IHC) / Immunofluorescence (IF): Brain sections are stained with antibodies against microglial markers (e.g., Iba1, CD11b, MHCII), neuronal markers (e.g., NeuN), and markers of apoptosis (e.g., cleaved caspase-3).[5][6]

-

Western Blotting: Protein levels of key signaling molecules (e.g., phosphorylated p38 MAPK, MMP-9) are quantified in brain tissue lysates.[10]

-

Quantitative PCR (qPCR): mRNA expression levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other relevant genes are measured.[10][12]

-

In Vitro Cell Culture Models

-

Primary Microglial Cultures: Microglia are isolated from the brains of neonatal rodents.

-

Microglial Cell Lines: Immortalized microglial cell lines such as BV-2 are commonly used.

-

Stimulation of Microglial Activation: Cells are treated with stimuli like LPS, interferon-gamma (IFN-γ), or conditioned media from other cell types (e.g., glioma cells) to induce an inflammatory response.[10]

-

Minocycline Treatment: Minocycline is added to the cell culture medium at various concentrations prior to or concurrently with the inflammatory stimulus.

-

Analysis of Inflammatory Response:

-

ELISA: Levels of secreted cytokines and chemokines in the culture supernatant are measured.

-

Nitric Oxide (NO) Assay: Production of NO, a key inflammatory mediator, is quantified using the Griess reagent.

-

Immunocytochemistry: Cells are stained to visualize the expression and localization of inflammatory proteins.

-

Phagocytosis Assays: The ability of microglia to phagocytose fluorescently labeled beads, zymosan particles, or amyloid-beta fibrils is assessed.[21]

-

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow to investigate the effect of minocycline on LPS-induced neuroinflammation in a mouse model.

Caption: A typical in vivo experimental workflow.

Discussion and Future Directions

The evidence presented in this guide strongly supports the role of minocycline as a potent inhibitor of microglial activation and a promising neuroprotective agent. Its multifaceted mechanism of action, targeting key inflammatory pathways and mitochondrial function, makes it an attractive candidate for the treatment of a wide range of neurodegenerative diseases.

However, it is important to note that the clinical translation of minocycline has yielded mixed results.[4][25] While some clinical trials have shown promise, others have failed to demonstrate significant efficacy.[26] This discrepancy may be due to a variety of factors, including the timing of treatment initiation, the specific disease pathology, and the dosage used. For instance, some studies suggest that while minocycline can be beneficial in the acute phase of injury, chronic administration may have detrimental effects.[25]

Future research should focus on:

-

Optimizing Dosing and Treatment Windows: Identifying the optimal therapeutic window for minocycline administration in different neurodegenerative diseases is crucial.

-

Identifying Predictive Biomarkers: Developing biomarkers to identify patient populations most likely to respond to minocycline treatment would enhance clinical trial design and outcomes.

-

Combination Therapies: Investigating the synergistic effects of minocycline with other neuroprotective or disease-modifying agents could lead to more effective treatment strategies.

-

Understanding Context-Dependent Effects: Further elucidation of the context-dependent effects of minocycline on microglial function, particularly phagocytosis, is needed to fully understand its therapeutic potential and limitations.

Conclusion

Minocycline represents a valuable pharmacological tool for dissecting the role of microglial activation in neurodegeneration and holds therapeutic potential for a variety of CNS disorders. Its ability to modulate key signaling pathways, reduce the production of inflammatory mediators, and protect against neuronal death underscores its importance in the field of neuropharmacology. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current state of knowledge and highlighting key areas for future investigation to unlock the full therapeutic potential of this remarkable molecule.

References

- 1. Minocycline and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical potential of minocycline for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EFFECTS OF MINOCYCLINE ON SPATIAL LEARNING, HIPPOCAMPAL NEUROGENESIS AND MICROGLIA IN AGED AND ADULT MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute minocycline administration reduces brain injury and improves long-term functional outcomes after delayed hypoxemia following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minocycline Reduces Microglial Activation and Improves Behavioral Deficits in a Transgenic Model of Cerebral Microvascular Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. minocycline-mitigates-sepsis-induced-neuroinflammation-and-promotes-recovery-in-male-mice-insights-into-neuroprotection-and-inflammatory-modulation - Ask this paper | Bohrium [bohrium.com]

- 9. Minocycline Ameliorates Staphylococcus aureus-Induced Neuroinflammation and Anxiety-like Behaviors by Regulating the TLR2 and STAT3 Pathways in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glioma associated microglial MMP9 expression is up regulated by TLR2 signalling and sensitive to minocycline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minocycline Attenuates Microglia/Macrophage Phagocytic Activity and Inhibits SAH-Induced Neuronal Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Minocycline Alleviates Cluster Formation of Activated Microglia and Age-dependent Dopaminergic Cell Death in the Substantia Nigra of Zitter Mutant Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minocycline alleviates abnormal microglial phagocytosis of synapses in a mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A novel role of minocycline: attenuating morphine antinociceptive tolerance by inhibition of p38 MAPK in the activated spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intrathecal minocycline attenuates peripheral inflammation-induced hyperalgesia by inhibiting p38 MAPK in spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Glioma-associated microglial MMP9 expression is upregulated by TLR2 signaling and sensitive to minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Minocycline does not affect amyloid beta phagocytosis by human microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. ane.pl [ane.pl]

- 24. Mitochondria-Related Apoptosis Regulation by Minocycline: A Study on a Transgenic Drosophila Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Minocycline reduces chronic microglial activation after brain trauma but increases neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

Minocycline Signaling Pathway Analysis in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline, a second-generation tetracycline antibiotic, has garnered significant attention for its neuroprotective properties, independent of its antimicrobial activity. Its ability to cross the blood-brain barrier makes it a promising candidate for treating a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Huntington's disease.[1][2][3][4] This guide provides a comprehensive technical overview of the core signaling pathways modulated by minocycline in neuronal cells, offering insights for researchers and professionals in drug development. We will delve into its multifaceted mechanisms of action, present quantitative data from key studies, provide detailed experimental protocols for pathway analysis, and visualize the intricate signaling cascades.

Core Mechanisms of Minocycline's Neuroprotective Effects

Minocycline exerts its neuroprotective effects through a combination of anti-inflammatory, anti-apoptotic, and direct neuronal protective actions. A primary mechanism is the inhibition of microglial activation, a key component of neuroinflammation.[4][5][6][7] By suppressing pro-inflammatory cytokine production and microglial proliferation, minocycline mitigates the detrimental effects of neuroinflammation on neuronal survival.[8][9] Furthermore, minocycline directly targets neuronal apoptosis by modulating key signaling pathways and mitochondrial function.[1][10][11][12][13]

Key Signaling Pathways Modulated by Minocycline

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling cascade is a critical regulator of inflammation and apoptosis in neuronal cells. Upon activation by cellular stressors such as excitotoxicity or inflammatory cytokines, p38 MAPK can lead to neuronal death.[5][14][15] Minocycline has been shown to directly inhibit the phosphorylation and activation of p38 MAPK in both neurons and microglia.[9][15][16][17][18] This inhibition is a central mechanism of its neuroprotective and anti-inflammatory effects. By blocking p38 MAPK, minocycline prevents the downstream activation of pro-inflammatory gene expression and apoptotic pathways.[10]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in neurons. Activation of Akt promotes cell survival by inhibiting apoptotic proteins and promoting the expression of anti-apoptotic factors.[19][20] Some studies suggest that minocycline can activate the Akt signaling pathway, thereby contributing to its neuroprotective effects.[10][20] This activation can lead to the phosphorylation and inactivation of pro-apoptotic proteins like GSK-3β and the promotion of cell survival.[19]

Inhibition of Apoptotic Pathways

Minocycline interferes with multiple points in the apoptotic cascade. It has been shown to inhibit the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway.[1][11][12][21] This prevents the activation of caspase-9 and the subsequent executioner caspase-3.[11][13] Minocycline can also directly inhibit the activity of caspase-1 and caspase-3.[11] Furthermore, it can modulate the expression of Bcl-2 family proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.[22]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of minocycline in neuronal cells.

Table 1: Effect of Minocycline on Neuronal Cell Viability and Death

| Parameter | Cell Type | Treatment | Minocycline Concentration | Result | Reference |

| LDH Release | Mixed spinal cord cultures | Glutamate (500 µM) | 0.02 µM | Significant dose-dependent reduction in LDH release | [5] |

| Neuronal Survival | Mixed spinal cord cultures | Glutamate (500 µM) | 0.02 µM | Significantly increased neuronal survival | [5] |

| Apoptotic Cells (TUNEL) | Neuron/glia co-cultures | LPS | Not specified | Reduction in TUNEL-positive cells | [8] |

| Caspase-3 Activity | Neuron/glia co-cultures | LPS | Not specified | Inhibition of caspase-3 activation | [8] |

| Nigral Cell Protection | 6-OHDA injected mice | 6-OHDA | Not specified | 21% protection of TH positive cells | [6] |

Table 2: Effect of Minocycline on Signaling Molecules

| Target Molecule | Cell Type/Model | Treatment | Minocycline Concentration | Effect | Reference |

| Phospho-p38 MAPK | Microglia in SC cell cultures | Glutamate (500 µM) | 0.02 µM | Decreased induced p38 MAPK activity | [15][18] |

| Phospho-p38 MAPK | Cerebellar granule neurons | Glutamate (50 µM) | 10-80 µM | Dose-dependent inhibition of p38 activation | [9] |

| Caspase-3 Expression | Neural stem cells | Ketamine | 50 µM/L | Decreased caspase-3 expression | [19] |

| Bcl-2 Expression | ICH mouse model | ICH | 25 mg/kg | Increased Bcl-2 protein levels | [22] |

| TRAIL1 Expression | ICH mouse model | ICH | 25 mg/kg | Decreased TRAIL1 protein levels | [22] |

Table 3: Effect of Minocycline on Microglial Activation

| Parameter | Model | Treatment | Minocycline Concentration/Dose | Result | Reference |

| Microglial Activation (OX-42) | SNL rat model | SNL | 30 mg/kg, ip | Significantly attenuated OX-42 immunoreactivity | [4] |

| Microglial Activation | 6-OHDA injected mice | 6-OHDA | Not specified | 47% inhibition of microglial activation | [6] |

| Preoligodendrocyte Injury | Neonatal rat brain slice | OGD | Not specified | Significantly inhibited microglial activation and preoligodendrocyte loss | [7] |

Experimental Protocols

Western Blot Analysis for p38 MAPK Phosphorylation

This protocol is a synthesized guideline for analyzing the phosphorylation status of p38 MAPK in neuronal cell lysates.

a. Cell Lysis and Protein Quantification:

-

Wash cultured neuronal cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[23]

b. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel and then transfer the proteins to a nitrocellulose or PVDF membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking.[24]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for total p38 MAPK and a loading control like β-actin.[23][25]

d. Detection and Data Analysis:

-

Apply a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software.

-

Normalize the intensity of the phospho-p38 MAPK band to the total p38 MAPK band and the loading control.[23]

Immunofluorescence Staining for Microglial Activation

This protocol outlines the steps for visualizing and assessing microglial activation using immunofluorescence.

a. Cell/Tissue Preparation:

-

For cell cultures, grow microglia on glass coverslips.

-

For tissue, obtain brain sections and perform antigen retrieval if necessary.[14]

-

Fix the cells/tissue with 4% paraformaldehyde for 10-15 minutes at room temperature.[1][26]

-

Wash three times with PBS.

b. Permeabilization and Blocking:

-

Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10-20 minutes.[1][26]

-

Wash three times with PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[1][14]

c. Antibody Incubation:

-

Incubate with a primary antibody against a microglial marker (e.g., Iba1 or CD11b) overnight at 4°C.[14]

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[14]

-

Wash three times with PBS.

d. Mounting and Imaging:

-

Counterstain nuclei with DAPI if desired.[14]

-

Mount the coverslips/slides with an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a common method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

a. Sample Collection:

-

After treatment, carefully collect the cell culture supernatant without disturbing the cell monolayer.

-

If measuring total LDH for normalization, lyse the remaining cells with a lysis buffer (e.g., 0.5% Triton X-100).[5]

b. Assay Procedure (Colorimetric):

-

Transfer 50 µL of the supernatant (or lysate) to a new 96-well plate.[27]

-

Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions (typically contains a substrate, cofactor, and a tetrazolium dye).[2][28]

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[2]

-

Add a stop solution if required by the kit.[27]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[2][27]

c. Data Analysis:

-

Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the control (untreated) and maximum LDH release (lysed cells) samples.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

a. Cell/Tissue Preparation:

-

Fix cells or tissue sections with 3.7-4% paraformaldehyde.[29]

-

Wash with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS.[29]

-

Wash with PBS.

b. TUNEL Reaction:

-

Incubate the samples with Equilibration Buffer.[29]

-

Prepare the TUNEL reaction mixture containing TdT enzyme and biotin-dUTP.[29]

-

Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[29]

-

Wash with PBS.

c. Detection:

-

Incubate with a streptavidin-HRP conjugate.[29]

-

Wash with PBS.

-

Add a substrate like DAB to visualize the labeled nuclei (for colorimetric detection) or a fluorescently labeled streptavidin (for fluorescent detection).[29]

-

Counterstain with a nuclear stain like hematoxylin or DAPI if desired.[30]

d. Analysis:

-

Visualize and quantify the number of TUNEL-positive (apoptotic) cells using a microscope.

-

The apoptosis index can be calculated as the percentage of TUNEL-positive cells out of the total number of cells.[31]

Conclusion

Minocycline's neuroprotective effects in neuronal cells are mediated by a complex interplay of signaling pathways. Its ability to inhibit microglial activation, suppress the p38 MAPK pathway, potentially activate the pro-survival Akt pathway, and directly interfere with the apoptotic machinery underscores its therapeutic potential for a range of neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the neuroprotective properties of minocycline. A thorough understanding of these molecular mechanisms is crucial for the design of effective therapeutic strategies targeting neuronal injury and degeneration.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

- 3. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Minocycline treatment inhibits microglial activation and alters spinal levels of endocannabinoids in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minocycline inhibits microglial activation and protects nigral cells after 6-hydroxydopamine injection into mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of microglial activation by minocycline reduced preoligodendrocyte injury in a neonatal rat brain slice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minocycline inhibits apoptotic cell death via attenuation of TNF-alpha expression following iNOS/NO induction by lipopolysaccharide in neuron/glia co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Minocycline inhibits caspase-dependent and -independent cell death pathways and is neuroprotective against hippocampal damage after treatment with kainic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

- 15. Minocycline, a Tetracycline Derivative, Is Neuroprotective against Excitotoxicity by Inhibiting Activation and Proliferation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Minocycline Attenuates Microglia/Macrophage Phagocytic Activity and Inhibits SAH-Induced Neuronal Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prolonged Minocycline Treatment Impairs Motor Neuronal Survival and Glial Function in Organotypic Rat Spinal Cord Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protective Effect of Minocycline Against Ketamine-Induced Injury in Neural Stem Cell: Involvement of PI3K/Akt and Gsk-3 Beta Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Protective Effect of Minocycline Against Ketamine-Induced Injury in Neural Stem Cell: Involvement of PI3K/Akt and Gsk-3 Beta Pathway [frontiersin.org]

- 21. Minocycline impedes mitochondrial-dependent cell death and stabilizes expression of hypoxia inducible factor-1α in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. benchchem.com [benchchem.com]

- 24. p38 MAPK Antibody (#9212) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 25. researchgate.net [researchgate.net]

- 26. fujifilmcdi.com [fujifilmcdi.com]

- 27. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 29. sciencellonline.com [sciencellonline.com]

- 30. taylorandfrancis.com [taylorandfrancis.com]

- 31. TUNEL assay [bio-protocol.org]

Minocycline's Role in Modulating Inflammatory Cytokines in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, characterized by the activation of glial cells and the subsequent release of inflammatory cytokines, is a critical component in the pathophysiology of numerous neurological disorders. Minocycline, a second-generation tetracycline antibiotic, has demonstrated significant neuroprotective effects independent of its antimicrobial properties. A substantial body of preclinical and clinical evidence highlights its ability to modulate the neuroinflammatory response, primarily by attenuating the production of pro-inflammatory cytokines in the brain. This technical guide provides an in-depth analysis of minocycline's mechanisms of action, focusing on its role in regulating key inflammatory cytokines. It summarizes quantitative data from pivotal studies, details common experimental protocols for investigating its effects, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and leverage the therapeutic potential of minocycline in neurological diseases.

Core Mechanisms of Action

Minocycline exerts its anti-inflammatory effects in the central nervous system (CNS) primarily through the inhibition of microglial activation.[1][2][3] Microglia, the resident immune cells of the brain, are key contributors to neuroinflammation.[2][4] In response to injury or pathological stimuli, microglia become activated and release a cascade of inflammatory mediators, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5][6][7]

Minocycline has been shown to directly suppress the activation of microglia, thereby reducing the production and release of these cytotoxic molecules.[5][8] This inhibitory effect is not dependent on its antibiotic properties.[5] Furthermore, minocycline can also modulate the activity of other immune cells, such as T-cells, which can contribute to the neuroinflammatory milieu.[1]

Modulation of Key Inflammatory Cytokines

Minocycline has been consistently shown to reduce the levels of several key pro-inflammatory cytokines in various models of neurological disease.

-

Tumor Necrosis Factor-alpha (TNF-α): Minocycline effectively decreases the production and release of TNF-α from activated microglia.[5][9] Elevated levels of TNF-α are associated with neuronal damage and apoptosis.

-

Interleukin-1beta (IL-1β): The production of IL-1β, a potent pro-inflammatory cytokine, is significantly attenuated by minocycline treatment.[5][6][9] Minocycline can inhibit the enzymatic activity of caspase-1 (Interleukin-1β Converting Enzyme), which is required for the maturation of pro-IL-1β into its active form.[10][11]

-

Interleukin-6 (IL-6): Minocycline has been demonstrated to reduce the expression and release of IL-6 in response to inflammatory stimuli in the brain.[5][7]

-

Anti-inflammatory Cytokines: In some contexts, minocycline has been shown to enhance the release of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), further contributing to its neuroprotective profile.[10][12]

Signaling Pathways Targeted by Minocycline

Minocycline's modulatory effects on cytokine production are mediated through its influence on several intracellular signaling pathways that are critical for the inflammatory response.

-

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of pro-inflammatory gene expression. Minocycline has been shown to down-regulate the activation of NF-κB, thereby suppressing the transcription of genes encoding for TNF-α, IL-1β, and IL-6.[5][13]

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is another key signaling cascade involved in the production of inflammatory cytokines. Minocycline can inhibit the phosphorylation and activation of p38 MAPK in microglia, leading to a reduction in cytokine synthesis.[5][10][14][15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of minocycline on inflammatory cytokine levels in the brain.

Table 1: In Vitro Studies on Minocycline's Effect on Cytokine Production

| Cell Type | Stimulus | Minocycline Concentration | Cytokine Measured | % Reduction (approx.) | Reference |

| Primary Microglia | Lipopolysaccharide (LPS) | 1-50 µM | TNF-α | 50-80% | [9] |

| Primary Microglia | Lipopolysaccharide (LPS) | 1-50 µM | IL-1β | 60-90% | [9] |

| BV2 Microglial Cells | Lipoteichoic acid (LTA) | 100 µmol/L | TNF-α | Significant reduction | [16] |

| BV2 Microglial Cells | Lipoteichoic acid (LTA) | 100 µmol/L | IL-6 | Significant reduction | [16] |

| Mixed Spinal Cord Cultures | Glutamate | 0.02 µM | IL-1β | Significant reduction | [17] |

Table 2: In Vivo Studies on Minocycline's Effect on Cytokine Expression in the Brain

| Animal Model | Condition | Minocycline Dosage | Brain Region | Cytokine Measured | Outcome | Reference |

| Mouse | Staphylococcus aureus Brain Abscess | 50 mg/kg/day | Abscess homogenates | IL-1β | Significant decrease | [5] |

| Mouse | Staphylococcus aureus Brain Abscess | 50 mg/kg/day | Abscess homogenates | CCL2 | Significant decrease | [5] |

| Mouse | Subarachnoid Hemorrhage | 45 mg/kg | Whole-brain lysates | IL-1β, TNF-α, IL-6 | Robust reduction | [6] |

| Rat | Neuropathic Pain (CCI) | 20 and 40 mg/kg | Microglial culture supernatant | IL-6 | Significant decrease | [7] |

| Mouse | Alzheimer's Disease (Aβ 1-42) | 50 mg/kg | Hippocampus | IL-1β, TNF-α | Reversal of increase | |

| Mouse | Alzheimer's Disease (Aβ 1-42) | 50 mg/kg | Cortex | IL-1β, TNF-α | Reversal of increase |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the impact of minocycline on inflammatory cytokines in the brain.

In Vitro Microglial Cell Culture and Stimulation

Objective: To determine the direct effect of minocycline on cytokine production by microglial cells in a controlled environment.

Methodology:

-

Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal rodents (e.g., C57BL/6 mice).[5] Alternatively, immortalized microglial cell lines such as BV2 or N9 can be used.[16] Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) and seeded into multi-well plates.

-

Minocycline Pre-treatment: Cells are pre-treated with various concentrations of minocycline (e.g., 1-100 µM) for a specified duration (e.g., 1 hour) prior to stimulation.[5][16]

-

Inflammatory Stimulation: Microglia are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Lipoteichoic acid (LTA) (e.g., 5 µg/mL) to induce cytokine production.[9][16]

-

Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected for cytokine protein analysis, and the cells are lysed for RNA or protein extraction for gene expression or signaling pathway analysis.[5][9]

Quantification of Cytokine Levels

Objective: To measure the concentration of specific cytokines in biological samples (cell culture supernatant, brain homogenates, serum).

Methodology:

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying cytokine protein levels.[5][9]

-

Commercially available ELISA kits specific for the target cytokines (e.g., TNF-α, IL-1β, IL-6) are used.

-

Microplate wells are coated with a capture antibody specific for the cytokine of interest.

-

Samples and standards are added to the wells, and the cytokine binds to the capture antibody.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the captured cytokine.

-

A substrate is added, and the enzyme catalyzes a colorimetric reaction.

-

The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

-

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This method is used to quantify the mRNA expression levels of cytokine genes.[5][6]

-

Total RNA is extracted from brain tissue or cultured cells.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using specific primers for the target cytokine genes and a housekeeping gene (for normalization).

-

The relative expression of the target gene is calculated using the ΔΔCt method.

-

Western Blot Analysis of Signaling Proteins

Objective: To assess the activation state of key signaling proteins (e.g., p38 MAPK, NF-κB) in response to minocycline treatment.

Methodology:

-

Protein Extraction: Proteins are extracted from brain tissue or cultured cells using lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of the signaling proteins of interest (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.

Conclusion and Future Directions

Minocycline has consistently demonstrated a potent ability to modulate neuroinflammation by inhibiting microglial activation and reducing the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Its mechanism of action involves the suppression of critical signaling pathways such as NF-κB and p38 MAPK. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic applications of minocycline for a range of neurological disorders characterized by an inflammatory component.

Future research should focus on further elucidating the precise molecular targets of minocycline within the inflammatory signaling cascades. Additionally, optimizing dosing strategies and exploring combination therapies to enhance its anti-inflammatory efficacy in clinical settings are crucial next steps. The continued investigation of minocycline and similar compounds holds significant promise for the development of novel neuroprotective therapies.

References

- 1. Minocycline attenuates T cell and microglia activity to impair cytokine production in T cell-microglia interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minocycline attenuates microglia activation and blocks the long-term epileptogenic effects of early-life seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Treatment with Minocycline Suppresses Microglia Activation and Reverses Neural Stem Cells Loss after Simulated Microgravity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minocycline Modulates Neuroinflammation Independently of Its Antimicrobial Activity in Staphylococcus aureus-Induced Brain Abscess - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minocycline Attenuates Microglia/Macrophage Phagocytic Activity and Inhibits SAH-Induced Neuronal Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minocycline Effects on IL-6 Concentration in Macrophage and Microglial Cells in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minocycline inhibits LPS-induced retinal microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Intrathecal minocycline attenuates peripheral inflammation-induced hyperalgesia by inhibiting p38 MAPK in spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel role of minocycline: attenuating morphine antinociceptive tolerance by inhibition of p38 MAPK in the activated spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Minocycline Ameliorates Staphylococcus aureus-Induced Neuroinflammation and Anxiety-like Behaviors by Regulating the TLR2 and STAT3 Pathways in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Minocycline, a Tetracycline Derivative, Is Neuroprotective against Excitotoxicity by Inhibiting Activation and Proliferation of Microglia | Journal of Neuroscience [jneurosci.org]

- 17. Minocycline reduces inflammatory parameters in the brain structures and serum and reverses memory impairment caused by the administration of amyloid β (1-42) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Blood-Brain Barrier Penetration of Minocycline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanisms, quantitative measures, and experimental methodologies related to the penetration of the blood-brain barrier (BBB) by minocycline. Minocycline, a second-generation, semi-synthetic tetracycline antibiotic, is distinguished by its high lipophilicity, which facilitates its passage across the BBB.[1][2][3] Beyond its antimicrobial properties, minocycline exhibits significant neuroprotective, anti-inflammatory, and anti-apoptotic effects, making it a compound of interest for various central nervous system (CNS) disorders.[3][4][5] Understanding the dynamics of its CNS entry is critical for optimizing its therapeutic potential.

Quantitative Data on Minocycline's BBB Penetration

The ability of minocycline to cross the BBB has been quantified in numerous preclinical and clinical studies. Key metrics include brain-to-plasma concentration ratios, cerebrospinal fluid (CSF) penetration, and interactions with efflux transporters.

Table 1: Pharmacokinetic Parameters of Minocycline BBB Penetration

| Parameter | Species | Value | Method | Reference |

| Brain-to-Plasma Ratio (AUCbrain/AUCblood) | Rat | Up to 62.42% | Microdialysis & HPLC | [6] |

| Brain-to-Plasma Ratio | Rat | 0.35 | Not Specified | [7] |

| CSF-to-Plasma Ratio | Human | 11% - 56% | Not Specified | [4] |

| Brain Uptake Increase (in P-gp knockout mice) | Mouse | 1.6-fold higher | In vivo comparison | [8][9] |

| Plasma Protein Binding | Rat | 82.08% | Microdialysis & HPLC | [6] |

| Plasma Protein Binding | Horse | 68.1% | Not Specified | [10] |

Table 2: Minocycline Concentrations in Brain and Plasma (Rat Model) Following a single intravenous (IV) dose of 1.0 mg/kg.

| Time Post-Dose | Mean Plasma Concentration (µg/mL) | Mean Brain Concentration (µg/g) | Reference |

| 1 Hour | 0.333 | 0.074 | [11][12] |

| 3 Hours | 0.174 | 0.139 | [11][12] |

| 6 Hours | 0.077 | 0.068 | [11][12] |

Experimental Protocols for Assessing BBB Penetration

A variety of methodologies are employed to characterize the BBB penetration of therapeutic agents like minocycline. These can be broadly categorized into in vivo, in situ, and in vitro techniques.

In Vivo Methodologies

In vivo studies provide the most physiologically relevant data by using living animal models or human subjects.

Protocol 1: Microdialysis Microdialysis is used for continuous sampling of unbound drug concentrations in the brain and blood of freely moving animals.[6]

-

Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., hippocampus) and a blood vessel (e.g., jugular vein).

-

Perfusion: The probe is perfused with a physiological solution (perfusate) at a slow, constant rate.

-

Drug Administration: Minocycline is administered, typically intravenously.

-

Sample Collection: As the perfusate flows through the probe, molecules from the extracellular fluid, including unbound minocycline, diffuse across the semipermeable membrane into the probe. Samples (dialysate) are collected at regular intervals.

-

Analysis: The concentration of minocycline in the dialysate is quantified using High-Performance Liquid Chromatography (HPLC).[6]

-

Data Interpretation: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated, providing a measure of BBB penetration independent of plasma and brain tissue binding.[13]

Protocol 2: Brain Tissue Homogenate Analysis This method measures the total drug concentration in the brain at discrete time points.

-

Drug Administration: A cohort of animals (e.g., rats) receives a defined dose of minocycline (e.g., 1.0 mg/kg IV).[11][12]

-

Tissue Collection: At predetermined time points (e.g., 1, 3, and 6 hours), animals are euthanized. Blood is collected, and the brain is rapidly excised and rinsed.[11][12]

-

Homogenization: The brain tissue is weighed and homogenized.

-

Extraction & Analysis: Minocycline is extracted from the plasma and brain homogenate. Concentrations are determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or HPLC.[11]

-

Data Interpretation: The total brain concentration (µg/g) is compared to the total plasma concentration (µg/mL) to determine the brain-to-plasma ratio.

Protocol 3: Imaging Techniques Advanced imaging can be used in human studies to assess BBB permeability and related neuroinflammation.

-

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This technique involves the intravenous injection of a gadolinium-based contrast agent. The rate of agent leakage from blood vessels into the brain parenchyma is measured to quantify BBB permeability.[14][15][16]

-

Positron Emission Tomography (PET): PET imaging with specific radioligands, such as 11C-PK11195, is used to measure microglial activation, a key component of neuroinflammation that minocycline is known to suppress.[14][17]

In Vitro Methodologies

In vitro models use cultured cells to simulate the BBB, allowing for high-throughput screening of drug candidates and investigation of specific transport mechanisms.

Protocol 4: Transwell Efflux Assays (e.g., MDR1-MDCK) This assay is the gold standard for determining if a compound is a substrate or inhibitor of the P-glycoprotein (P-gp/ABCB1) efflux pump.[13][18]

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on a microporous membrane in a Transwell insert, forming a polarized monolayer.[18]

-

Permeability Measurement (A-to-B): Minocycline is added to the apical (A, "blood") side of the Transwell. At various time points, samples are taken from the basolateral (B, "brain") side to measure the rate of transport across the monolayer.

-

Efflux Measurement (B-to-A): Minocycline is added to the basolateral side, and samples are taken from the apical side to measure the rate of efflux back across the monolayer.

-

Analysis: Apparent permeability coefficients (Papp) are calculated for both directions.

-

Data Interpretation: An efflux ratio (ER) is calculated (Papp(B-A) / Papp(A-B)). An ER significantly greater than 2 suggests the compound is a substrate for active efflux. Studies show minocycline is both a substrate and an inhibitor of P-gp.[8][9]

Molecular Mechanisms and Signaling Pathways

Minocycline's therapeutic effects in the CNS are intrinsically linked to its ability to modulate signaling pathways that influence BBB integrity and neuroinflammation.

Inhibition of Matrix Metalloproteinases (MMPs)

Under pathological conditions like stroke or traumatic brain injury, the expression and activity of MMPs, particularly MMP-9, increase significantly.[19][20] MMP-9 degrades components of the basal lamina and tight junction proteins (e.g., zonula occludens-1, occludin), leading to increased BBB permeability, edema, and hemorrhage.[2][19][20] Minocycline is a potent, non-specific inhibitor of MMPs.[2][20] It reduces MMP-9 expression and activity, thereby preserving the structural integrity of the BBB.[21][22][23]

Modulation of Inflammatory Signaling

Minocycline exerts profound anti-inflammatory effects by targeting key signaling cascades within microglia, the resident immune cells of the CNS.

-

NF-κB and p38 MAPK Pathways: In response to inflammatory stimuli, the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Minocycline has been shown to down-regulate these pathways, thereby suppressing the production of these inflammatory mediators.[1]

-

TLR2/STAT3 Pathways: Minocycline can also inhibit the Toll-like receptor 2 (TLR2) signaling pathway and subsequent phosphorylation of STAT3, further reducing inflammatory cytokine production in microglia.[24]

Regulation of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for maintaining BBB integrity. In conditions like intracerebral hemorrhage, the Wnt inhibitor Dickkopf-1 (DKK1) is upregulated, leading to BBB breakdown. Minocycline has been found to decrease the expression of DKK1, which in turn increases the activity of Wnt1 and β-catenin.[25][26] This enhanced signaling promotes the expression of tight junction proteins like occludin, preserving BBB integrity.[25]

Conclusion

Minocycline's effective penetration of the blood-brain barrier is a cornerstone of its therapeutic potential in a range of neurological disorders. This ability is attributed to its high lipophilicity and its complex interactions with efflux transporters like P-glycoprotein. Quantitative studies in both animals and humans confirm its significant presence in the CNS. The multifaceted molecular mechanisms of minocycline, including the potent inhibition of MMPs and key inflammatory signaling pathways, not only contribute to its neuroprotective effects but also help preserve the integrity of the BBB itself. A thorough understanding of these pharmacokinetic and pharmacodynamic properties, as detailed in this guide, is essential for the continued development and clinical application of minocycline for CNS pathologies.

References

- 1. Minocycline Modulates Neuroinflammation Independently of Its Antimicrobial Activity in Staphylococcus aureus-Induced Brain Abscess - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinases and Blood-Brain Barrier Disruption in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic study of minocycline in rat blood and brain using microdialysis technique combined with HPLC [manu41.magtech.com.cn]

- 7. Evidence that minocycline treatment confounds the interpretation of neurofilament as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Minocycline and riluzole brain disposition: interactions with p-glycoprotein at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. Frontiers | Reduced blood-brain barrier penetration of acne vulgaris antibiotic sarecycline compared to minocycline corresponds with lower lipophilicity [frontiersin.org]

- 12. frontiersin.org [frontiersin.org]

- 13. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MINocyclinE to Reduce inflammation and blood-brain barrier leakage in small Vessel diseAse (MINERVA): A phase II, randomized, double-blind, placebo-controlled experimental medicine trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MINocyclinE to Reduce inflammation and blood‐brain barrier leakage in small Vessel diseAse (MINERVA): A phase II, randomized, double‐blind, placebo‐controlled experimental medicine trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MINocyclinE to Reduce inflammation and blood brain barrier leakage in small Vessel diseAse (MINERVA) trial study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [ouci.dntb.gov.ua]

- 19. ahajournals.org [ahajournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Neuroprotection of minocycline by inhibition of extracellular matrix metalloproteinase inducer expression following intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ClinPGx [clinpgx.org]

- 23. Minocycline Pretreatment Prevents Blood-Brain Barrier Disruption in Septic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Minocycline Ameliorates Staphylococcus aureus-Induced Neuroinflammation and Anxiety-like Behaviors by Regulating the TLR2 and STAT3 Pathways in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Minocycline Preserves the Integrity and Permeability of BBB by Altering the Activity of DKK1-Wnt Signaling in ICH Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Effects of Minocycline on Synaptic Plasticity and Cognitive Function: A Technical Guide